molecular formula C25H26O5 B8584523 (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

Cat. No.: B8584523
M. Wt: 406.5 g/mol
InChI Key: GWKXXTFDNXEANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a phenyl group, a pentenyl chain, an oxo group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:

    Formation of the cyclopentafuran core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the hydroxy and phenylpent-1-enyl groups: This can be done through a series of substitution and addition reactions.

    Oxidation to form the oxo group: This step can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Esterification to form the benzoate: This can be achieved by reacting the intermediate with benzoic acid in the presence of a dehydrating agent such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

    Addition: The pentenyl chain can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various substituted phenyl derivatives.

    Addition products: Various addition compounds depending on the electrophile or nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Catalysis: As a ligand in catalytic reactions.

Biology

    Biochemical Studies: As a probe to study enzyme mechanisms.

    Drug Development: As a potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent.

    Diagnostic Tools: As a marker for imaging studies.

Industry

    Materials Science: As a building block for the synthesis of novel materials.

    Polymer Chemistry: As a monomer for the production of specialized polymers.

Mechanism of Action

The mechanism of action of (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins. The pathways involved could include oxidative stress pathways, inflammatory pathways, or cell cycle regulation pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-(3-Hydroxy-5-phenylpent-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] acetate: Similar structure but with an acetate ester instead of a benzoate ester.

    [4-(3-Hydroxy-5-phenylpent-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] propionate: Similar structure but with a propionate ester instead of a benzoate ester.

Uniqueness

The uniqueness of (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of the benzoate ester may also influence its solubility, stability, and interaction with biological targets compared to similar compounds with different ester groups.

Properties

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

[4-(3-hydroxy-5-phenylpent-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate

InChI

InChI=1S/C25H26O5/c26-19(12-11-17-7-3-1-4-8-17)13-14-20-21-15-24(27)29-23(21)16-22(20)30-25(28)18-9-5-2-6-10-18/h1-10,13-14,19-23,26H,11-12,15-16H2

InChI Key

GWKXXTFDNXEANF-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(CCC4=CC=CC=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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